Cariprazine-d6 Hydrochloride (CAS 1308278-67-2): A Comprehensive Technical Guide for Drug Development Professionals
Cariprazine-d6 Hydrochloride (CAS 1308278-67-2): A Comprehensive Technical Guide for Drug Development Professionals
Introduction: The Critical Role of Isotopic Labeling in Modern Bioanalysis
In the landscape of pharmaceutical development, the precise quantification of a drug candidate and its metabolites in biological matrices is paramount. This process, central to pharmacokinetic and pharmacodynamic (PK/PD) studies, underpins our understanding of a drug's absorption, distribution, metabolism, and excretion (ADME) profile. The gold standard for such quantitative bioanalysis is liquid chromatography-tandem mass spectrometry (LC-MS/MS), a technique renowned for its sensitivity and specificity. However, the accuracy of LC-MS/MS data is critically dependent on the use of an appropriate internal standard. Cariprazine-d6 hydrochloride, the deuterated analog of the atypical antipsychotic Cariprazine, serves as an exemplary internal standard, ensuring the reliability and robustness of bioanalytical methods.
This guide provides an in-depth technical overview of Cariprazine-d6 hydrochloride, designed for researchers, scientists, and drug development professionals. We will delve into its physicochemical properties, proposed synthesis, quality control, and its pivotal application in the bioanalysis of Cariprazine.
Pharmacological Context: Understanding Cariprazine
Before examining the deuterated analog, it is essential to understand the pharmacology of Cariprazine. Cariprazine is a potent antipsychotic agent approved for the treatment of schizophrenia and bipolar disorder.[1] Its mechanism of action is attributed to its profile as a partial agonist at dopamine D2 and D3 receptors, with a high affinity for the D3 receptor, and as a partial agonist at the serotonin 5-HT1A receptor.[2][3] It also acts as an antagonist at serotonin 5-HT2A and 5-HT2B receptors.[2] This complex pharmacology is believed to contribute to its efficacy in treating a broad range of symptoms.[4]
Physicochemical Properties: A Comparative Analysis
An ideal internal standard should share physicochemical properties with the analyte to ensure similar behavior during sample preparation and chromatographic separation. Deuterium substitution is a subtle modification that imparts a mass difference for MS detection without significantly altering these properties.[5]
Table 1: Physicochemical Properties of Cariprazine Hydrochloride and its Deuterated Analog
| Property | Cariprazine Hydrochloride (CAS 1083076-69-0) | Cariprazine-d6 Hydrochloride (CAS 1308278-67-2) | Rationale for Similarity/Difference |
| Molecular Formula | C₂₁H₃₂Cl₂N₄O · HCl | C₂₁H₂₆D₆Cl₂N₄O · HCl | Substitution of 6 protium atoms with deuterium. |
| Molecular Weight | 463.87 g/mol [6] | 469.91 g/mol (calculated) | Increased mass due to six deuterium atoms. |
| Appearance | White to off-white solid[7] | White to off-white solid[2] | Isotopic substitution does not affect physical appearance. |
| Melting Point | >180°C (decomposition)[8] | Expected to be very similar to Cariprazine HCl. | Deuteration can cause minor changes in crystal lattice energy, but significant shifts are not typical.[3] |
| pKa (Strongest Basic) | 7.91 (Predicted)[7] | Expected to be very similar to Cariprazine HCl. | The electronic effect of deuterium is minimal, leading to negligible changes in acidity/basicity.[5] |
| LogP | 4.56 (Predicted)[7] | Expected to be very similar to Cariprazine HCl. | Deuteration has a very small effect on lipophilicity.[5] |
| Solubility | Freely soluble in methanol; soluble in DMSO; practically insoluble in water.[7] | Soluble in DMSO.[9] | The polarity of the molecule is not significantly altered by deuteration. |
Synthesis of Cariprazine-d6 Hydrochloride: A Proposed Pathway
The synthesis of Cariprazine-d6 hydrochloride is not extensively detailed in publicly available literature. However, based on established synthetic routes for Cariprazine, a logical and efficient pathway involves the final step of introducing the dimethylurea moiety using a deuterated reagent.
The key precursor is trans-4-(2-(4-(2,3-dichlorophenyl)piperazin-1-yl)ethyl)cyclohexan-1-amine.[10][11] The synthesis of Cariprazine-d6 can be achieved by reacting this amine precursor with a deuterated dimethylcarbamoyl chloride, (CD₃)₂NCOCl.
Caption: Proposed synthetic workflow for Cariprazine-d6 hydrochloride.
Experimental Rationale: This acylation reaction is a standard method for the formation of ureas.[12] The use of an organic base like triethylamine is crucial to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards the product. An aprotic solvent such as dichloromethane is typically chosen for its ability to dissolve the reactants and its inertness under the reaction conditions. The final step involves the formation of the hydrochloride salt to improve the stability and handling of the compound.
Quality Control: Ensuring the Integrity of the Internal Standard
The reliability of a quantitative bioanalytical method is directly linked to the quality of the internal standard. For Cariprazine-d6 hydrochloride, a rigorous quality control (QC) protocol is essential to verify its identity, chemical purity, and isotopic purity.
1. Identity Confirmation:
-
Mass Spectrometry (MS): The primary identification method. High-resolution mass spectrometry (HRMS) should be used to confirm the accurate mass of the molecular ion, which will be approximately 6 mass units higher than that of unlabeled Cariprazine.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR will show a characteristic pattern for the non-deuterated protons in the molecule. The absence of a signal in the dimethylamino region (around 2.2-2.3 ppm) confirms the successful incorporation of the d6-label. ¹³C NMR can also be used to confirm the carbon skeleton.
2. Chemical Purity Assessment:
-
High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method with UV or MS detection is used to determine the chemical purity. The purity should typically be ≥98%.[13] The method should be able to separate Cariprazine-d6 from any synthetic precursors or potential degradation products.
-
LC-MS/MS: Can be used to confirm that the main peak corresponds to the correct mass of Cariprazine-d6 and to identify any impurities.
3. Isotopic Purity and Distribution:
-
Mass Spectrometry (MS): The isotopic distribution of the molecular ion cluster is analyzed to determine the percentage of the d6 species and to quantify the presence of lower deuterated (d1-d5) and unlabeled (d0) species. The isotopic purity should be high, typically ≥98% for the d6 species.
-
NMR Spectroscopy: While ¹H NMR confirms the absence of protons at the labeled positions, more advanced NMR techniques can provide further information on the isotopic labeling.
Caption: A typical quality control workflow for Cariprazine-d6 hydrochloride.
Application in Bioanalysis: A Step-by-Step Protocol
Cariprazine-d6 hydrochloride is the internal standard of choice for the quantification of Cariprazine in biological matrices such as plasma and urine.[9] Its use corrects for variability in sample preparation, injection volume, and ionization efficiency in the mass spectrometer.
Protocol: Quantification of Cariprazine in Human Plasma using LC-MS/MS
This protocol is a representative example and may require optimization for specific instrumentation and study requirements.
1. Preparation of Stock and Working Solutions:
-
Prepare a 1 mg/mL stock solution of Cariprazine and Cariprazine-d6 hydrochloride in methanol.
-
Prepare a series of Cariprazine working solutions by serial dilution of the stock solution with a 50:50 methanol:water mixture to create calibration standards.
-
Prepare quality control (QC) working solutions at low, medium, and high concentrations in the same manner.
-
Prepare a working solution of Cariprazine-d6 hydrochloride (internal standard) at an appropriate concentration (e.g., 100 ng/mL) in acetonitrile.
2. Sample Preparation (Protein Precipitation):
-
To 50 µL of plasma sample (calibrator, QC, or unknown), add 150 µL of the internal standard working solution (in acetonitrile).
-
Vortex the mixture for 30 seconds to precipitate proteins.
-
Centrifuge at high speed (e.g., 13,000 rpm) for 5 minutes.
-
Transfer 100 µL of the supernatant to a clean 96-well plate or autosampler vial.
-
Dilute the supernatant with 100 µL of water.
-
Vortex briefly and inject into the LC-MS/MS system.
3. LC-MS/MS Analysis:
Table 2: Illustrative LC-MS/MS Parameters
| Parameter | Value |
| Liquid Chromatography | |
| Column | C18 Reversed-Phase (e.g., 2.1 x 50 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | Start with a low percentage of B, ramp to a high percentage of B to elute the analyte, then return to initial conditions. |
| Mass Spectrometry | |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | ~3.0 kV |
| Source Temperature | ~150°C |
| Desolvation Temperature | ~500°C |
| MRM Transitions | |
| Cariprazine | Q1: 427.2 -> Q3: 207.1 (example) |
| Cariprazine-d6 | Q1: 433.2 -> Q3: 207.1 (example) |
Mass Fragmentation Rationale: The proposed fragmentation involves the cleavage of the bond between the cyclohexyl ring and the ethylpiperazine moiety, leading to a common product ion. This is a typical fragmentation pathway for such structures.
Sources
- 1. scispace.com [scispace.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Impact of multiple H/D replacements on the physicochemical properties of flurbiprofen - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cariprazine, A Broad-Spectrum Antipsychotic for the Treatment of Schizophrenia: Pharmacology, Efficacy, and Safety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A comprehensive forced degradation studies of Cariprazine hydrochloride using LC-HRMS/MS and in silico toxicity predictions of its degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pharmaffiliates.com [pharmaffiliates.com]
- 8. acgpubs.org [acgpubs.org]
- 9. caymanchem.com [caymanchem.com]
- 10. US20200375983A1 - A process for the preparation of cariprazine hydrochloride - Google Patents [patents.google.com]
- 11. pharmaffiliates.com [pharmaffiliates.com]
- 12. researchgate.net [researchgate.net]
- 13. xcessbio.com [xcessbio.com]
